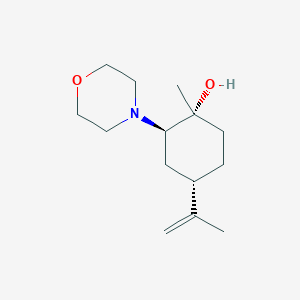
(1R,2R,4S)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a morpholine group, an isopropenyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring with morpholine.
Addition of the isopropenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
Applications De Recherche Scientifique
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropylcyclohexanol
- (1R,2R,4S)-1-Methyl-2-piperidino-4-isopropenylcyclohexanol
- (1R,2R,4S)-1-Methyl-2-morpholino-4-vinylcyclohexanol
Uniqueness
(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chiral centers and the presence of the morpholine and isopropenyl groups make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
362665-87-0 |
|---|---|
Formule moléculaire |
C14H25NO2 |
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
(1R,2R,4S)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C14H25NO2/c1-11(2)12-4-5-14(3,16)13(10-12)15-6-8-17-9-7-15/h12-13,16H,1,4-10H2,2-3H3/t12-,13+,14+/m0/s1 |
Clé InChI |
YTJVBLPAMBTDCH-BFHYXJOUSA-N |
SMILES isomérique |
CC(=C)[C@H]1CC[C@@]([C@@H](C1)N2CCOCC2)(C)O |
SMILES canonique |
CC(=C)C1CCC(C(C1)N2CCOCC2)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
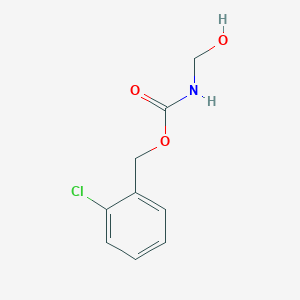

![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
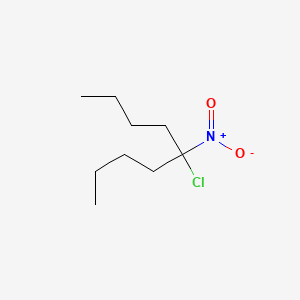
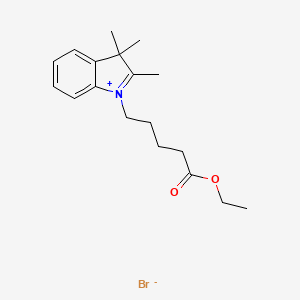



![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
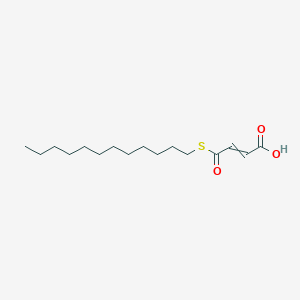
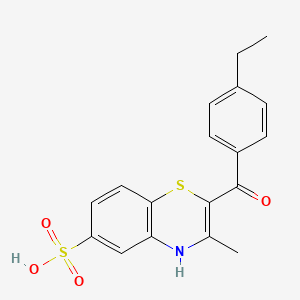

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
